3-(3-(Benzyloxy)phenyl)propanoic acid is an organic compound with the molecular formula CHO. This compound features a phenyl ring substituted with a benzyloxy group and a propanoic acid moiety, making it a significant intermediate in organic synthesis. Its structure contributes to its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is primarily synthesized through organic reactions involving starting materials such as benzyl chloride and 3-hydroxybenzaldehyde. It is commercially available from various chemical suppliers, including Thermo Scientific and Benchchem, which provide detailed specifications and safety information for handling the compound.
3-(3-(Benzyloxy)phenyl)propanoic acid is classified as a benzyloxy-substituted phenylpropanoic acid. It belongs to the broader category of carboxylic acids and phenolic compounds, which are known for their diverse chemical reactivity and biological activities.
The synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid typically involves several key steps:
The molecular structure of 3-(3-(Benzyloxy)phenyl)propanoic acid includes:
3-(3-(Benzyloxy)phenyl)propanoic acid can undergo various chemical reactions:
The mechanism of action of 3-(3-(Benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways. The presence of the benzyloxy group enhances its affinity for hydrophobic regions in target proteins, potentially increasing its therapeutic efficacy.
This compound's diverse applications highlight its significance in both academic research and industrial settings, making it a valuable asset in synthetic chemistry and material science.
The therapeutic application of phenylpropanoic acid derivatives traces back to ancient civilizations, where willow bark extracts (rich in salicylic acid) were used for pain and fever management. The scientific journey began in 1828 with the isolation of salicin, leading to the synthesis of salicylic acid in 1853 and ultimately Felix Hoffmann's acetylsalicylic acid (aspirin) in 1897 [3] [7]. This breakthrough established the phenylpropanoic acid scaffold as a privileged structure in medicinal chemistry. By the late 20th century, researchers recognized that modifications to this core could enhance specificity and reduce off-target effects. The 1971 discovery of aspirin's cyclooxygenase inhibition mechanism further accelerated rational drug design around this scaffold, enabling targeted therapies for inflammation, cardiovascular diseases, and metabolic disorders. The structural versatility of phenylpropanoic acids—allowing substitutions at aromatic and propanoic acid positions—facilitated the development of advanced derivatives like 3-(3-(benzyloxy)phenyl)propanoic acid, which emerged as key intermediates for modern receptor-specific agonists [1] [3] [7].
The benzyloxy group (–OCH₂C₆H₅) at the meta-position of the phenylpropanoic acid scaffold confers distinct physicochemical and pharmacological properties critical for drug efficacy. This bulky, lipophilic substituent enhances membrane permeability and metabolic stability by shielding the ether linkage from enzymatic hydrolysis. Conformational studies reveal that the benzyloxy group’s orthogonal orientation optimizes receptor binding by positioning the phenyl ring within hydrophobic pockets of target proteins [4] [6] [9]. The compound’s molecular weight (256.3 g/mol) and logP value (experimental: ~3.2) align with Lipinski’s criteria for drug-likeness, facilitating oral bioavailability. As illustrated in Table 1, systematic modifications to the benzyloxy moiety (e.g., halogenation, methyl substitution) directly modulate receptor affinity and functional activity, making it a versatile handle for structure-activity relationship (SAR) optimization in diabetes and inflammation therapeutics [4] [6].
Table 1: Key Chemical Identifiers of 3-(3-(Benzyloxy)phenyl)propanoic Acid
Property | Value | Reference |
---|---|---|
CAS Registry Number | 57668-34-5 | [4] |
Molecular Formula | C₁₆H₁₆O₃ | [4] [6] |
Molecular Weight | 256.30 g/mol | [4] |
IUPAC Name | 3-(3-phenylmethoxyphenyl)propanoic acid | [4] |
SMILES Notation | C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | [4] |
Melting Point | 83–85°C | [4] |
Key Spectral Signatures | IR: 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) | [6] |
3-(3-(Benzyloxy)phenyl)propanoic acid serves as a strategic pharmacophore for metabolic disorder therapeutics due to its dual-targeting capability. Its propanoic acid moiety mimics endogenous fatty acids, enabling engagement with free fatty acid receptor 1 (FFAR1/GPR40)—a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. Activation triggers glucose-dependent insulin secretion while minimizing hypoglycemia risk [5] [9]. Simultaneously, the benzyloxy-phenyl fragment penetrates lipid bilayers to modulate intracellular enzymes involved in gluconeogenesis and inflammation. This bifunctionality addresses the multifactorial pathology of type 2 diabetes mellitus (T2DM), which involves insulin resistance, β-cell dysfunction, and hepatic steatosis. Derivatives like QS-619 (bearing a bornyl group) demonstrate superior FFAR1 agonism (120% efficacy relative to GW9508) and hepatoprotective effects in diet-induced T2DM models, reducing serum triglycerides by 32% and alanine aminotransferase (ALT) by 28% [5] [9]. As shown in Table 2, structural isomers exhibit significant variation in hypoglycemic activity, underscoring the pharmacophore’s sensitivity to regiochemistry.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: